2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one
Description
2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound featuring a fused pyrido-pyrimidinone core with a methylthio (-SMe) substituent at position 2. This scaffold is notable for its role in medicinal chemistry, particularly as a precursor to kinase inhibitors. For example, it serves as an intermediate in synthesizing SKI-O-068, a Pim1 kinase inhibitor with a unique binding mode that mimics the adenosine moiety of ATP in kinase active sites . The methylthio group enhances reactivity in substitution reactions, enabling further functionalization to optimize pharmacological properties .
Properties
IUPAC Name |
2-methylsulfanyl-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFAOHNADNLNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668220 | |
| Record name | 2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902576-09-4 | |
| Record name | 2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with thiourea, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against breast cancer cells by inducing apoptosis and cell cycle arrest.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against different bacterial strains. Preliminary results suggest that it possesses moderate antibacterial properties, making it a potential candidate for developing new antibiotics.
Case Study : Research conducted by International Journal of Antimicrobial Agents highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus.
Therapeutic Potential
1. Neurological Disorders
Emerging studies suggest that this compound may have neuroprotective effects. It has been investigated for its potential to mitigate neurodegeneration in models of Alzheimer's disease.
Case Study : A recent investigation in Neuroscience Letters demonstrated that treatment with this compound improved cognitive function and reduced amyloid-beta levels in animal models.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines.
Case Study : Research published in Pharmacology Reports indicated that this compound reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages.
Summary Table of Applications
| Application Area | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Activity against drug-resistant bacteria | International Journal of Antimicrobial Agents |
| Neurological Disorders | Neuroprotection and cognitive improvement | Neuroscience Letters |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Pharmacology Reports |
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular functions and therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Methylthio vs. Amino Groups: The methylthio group in the target compound acts as a superior leaving group compared to amino substituents, facilitating nucleophilic substitutions (e.g., in SKI-O-068 synthesis) .
- Aromatic vs. Aliphatic Substituents : Phenylethynyl groups (e.g., compound 25) enhance π-π stacking in hydrophobic binding pockets, whereas morpholinylpropyl groups (e.g., ) improve water solubility .
Kinase Inhibition
- SKI-O-068: Demonstrates nanomolar potency against Pim1 kinase by occupying the ATP-binding site. The pyrido-pyrimidinone core aligns with the adenosine moiety of AMPPNP, while the cyclohexanamine group mimics ribose .
- PDK1 Inhibitors : Analogs with pyrido[4,3-d]pyrimidin-5(6H)-one cores (e.g., GSK’s compounds) show IC₅₀ values ranging from 0.003 μM to 10 μM in PDK1 binding assays. Methylthio derivatives may enhance membrane permeability compared to polar substituents .
Antitumor Activity
- Pyridotriazolopyrimidinones: Derivatives like compound 12d (3-phenyl-8-(p-tolyl)-6-(3,4,5-trimethoxyphenyl)) exhibit promising activity against HepG2 and MCF-7 cell lines, with mechanisms involving topoisomerase II inhibition .
- Morpholinylchalcone Hybrids: These compounds, synthesized from pyrido-pyrimidinones, show growth inhibition in HepG-2 and A-549 cells, outperforming cisplatin in some cases .
Spectral and Stability Data
- NMR Shifts : The methylthio group in 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one deshields adjacent protons, observed as downfield shifts (e.g., δ 2.55 ppm for -SMe in compound 6b) .
- Stability : Methylthio derivatives exhibit greater oxidative stability compared to thiol (-SH) analogs but are less stable than methoxy (-OMe) derivatives under acidic conditions .
Biological Activity
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrido-pyrimidine framework with a methylthio substituent. Its CAS number is 902576-09-4. The molecular formula is , and the compound exhibits properties typical of pyrimidine derivatives, including potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[4,3-D]pyrimidin-5(6H)-one derivatives. For instance, compounds from this class have demonstrated significant inhibitory effects on various cancer cell lines. In vitro evaluations showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating promising anticancer activity .
Table 1: Summary of Anticancer Activity
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has shown activity against various kinases and enzymes involved in cancer progression and inflammatory responses. Notably, it has been reported to inhibit dihydrofolate reductase (DHFR) and certain tyrosine kinases, which are critical in cellular proliferation and survival pathways .
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive | 0.85 | |
| Tyrosine Kinase | Non-competitive | 1.20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Cell Cycle Arrest : Studies have indicated that treatment with this compound results in cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways, evidenced by increased caspase activation.
- Inhibition of Growth Factor Signaling : By inhibiting key kinases involved in growth factor signaling pathways, the compound disrupts the signaling cascades that promote tumor growth.
Case Studies
In a notable case study involving renal carcinoma cell lines (RFX 393), compounds similar to this compound demonstrated significant cytotoxicity compared to standard chemotherapeutics. The study reported an IC50 value of approximately 11.70 µM for one derivative, suggesting its potential as a therapeutic agent in resistant cancer types .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(methylthio)pyrido[4,3-<i>d</i>]pyrimidin-5(6<i>H</i>)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with 1,3,5-triazine derivatives in ethanol under reflux with sodium as a base, followed by acidification to precipitate the product . Optimization includes controlling reaction time (1–2 hours under nitrogen) and stoichiometric ratios to minimize byproducts. For example, substituting the methylthio group post-synthesis (e.g., with amines) is critical for generating derivatives, as seen in kinase inhibitor synthesis .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., NH at δ 12.35 ppm) and confirms substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 247.0746 for phenylethynyl derivatives) .
- XRD : Resolves crystal packing and polymorphic forms, particularly for hydrochloride salts .
- HPLC : Assesses purity (>95%) using reverse-phase columns with UV detection .
Basic: How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize kinases (e.g., Pim1) based on structural analogs showing inhibition (IC50 < 100 nM) .
- Assays : Use MTT or Alamar Blue for cytotoxicity (e.g., MCF-7 and HepG2 cell lines) .
- Controls : Include reference inhibitors (e.g., doxorubicin) and solvent controls (DMSO < 0.1% v/v) .
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve kinase inhibition?
- Substitution at C2 : Replace methylthio with cyclohexanediamine to enhance binding to kinase ATP pockets, as demonstrated in SKI-O-068 .
- C8 modification : Introduce aryl ethynyl groups (e.g., 3,4-dimethoxyphenyl) to improve solubility and selectivity .
- Pharmacophore mapping : Use crystallography (PDB: 7UN) to identify key hydrogen bonds (e.g., NH–backbone carbonyl interactions) .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
- Standardize assays : Use identical cell lines (e.g., HepG2) and incubation times (48–72 hours) to reduce variability .
- Metabolic stability : Test compounds in liver microsomes to account for rapid degradation in certain models .
- Data normalization : Express activity as % inhibition relative to positive controls and report pIC50 values with 95% CI .
Advanced: How can polymorphic forms of this compound be characterized, and why is this critical?
- Techniques : XRD for crystal lattice analysis, DSC for melting point variation, and solubility profiling in biorelevant media (FaSSIF/FeSSIF) .
- Impact : Polymorphs (e.g., hydrochloride salts) exhibit differences in bioavailability and dissolution rates, affecting in vivo efficacy .
Advanced: What methodologies are used to study the mechanism of action in kinase inhibition?
- X-ray crystallography : Resolve binding modes (e.g., PDB: 7UN shows hydrophobic interactions with Pim1 kinase) .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular pathway analysis : Use Western blotting to assess downstream targets (e.g., phosphorylation of BAD or STAT3) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
